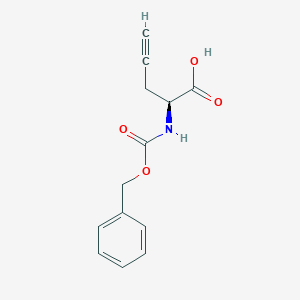

Z-Pra-OH

Descripción

BenchChem offers high-quality Z-Pra-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Pra-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)pent-4-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h1,3-5,7-8,11H,6,9H2,(H,14,17)(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMVOEWWTJZRNL-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mastering Stability and Specificity: The Mechanism of Aldehyde-Based Bioconjugation Featuring Z-Pra-OH

An In-depth Technical Guide

Introduction: The Quest for Precision in Bioconjugation

In the landscape of modern drug development and biological research, the covalent linkage of molecules to proteins, peptides, and other biomolecules—a process known as bioconjugation—is a cornerstone technology.[1][2] From antibody-drug conjugates (ADCs) that deliver potent cytotoxins directly to cancer cells to fluorescently labeled proteins that illuminate cellular pathways, the ability to create stable, well-defined bioconjugates is paramount.[3] Among the diverse chemical tools available, reactions targeting aldehyde and ketone functionalities have emerged as exceptionally versatile due to their high chemoselectivity and biocompatibility.[4][5]

This guide provides an in-depth exploration of the mechanism, application, and technical nuances of aldehyde-mediated bioconjugation. We will use N-benzyloxycarbonyl-L-prolinal (Z-Pra-OH), a proline-based peptide aldehyde, as a model reagent to dissect the core chemical principles. This document moves beyond simple protocols to explain the underlying causality of experimental choices, empowering researchers to not only apply these methods but to innovate upon them. We will delve into the formation of traditional hydrazone and oxime linkages, critically evaluate their limitations, and present advanced, stability-enhancing strategies such as the Hydrazino-Pictet-Spengler (HIPS) ligation that yield robust, irreversible conjugates suitable for the most demanding in-vivo applications.[6][7][8]

Part 1: The Core Chemistry of Aldehyde-Mediated Ligation

The utility of aldehydes in bioconjugation stems from their electrophilic nature, which allows for highly specific reactions with a select class of nucleophiles under mild, aqueous conditions.

The Aldehyde as a Bioorthogonal Handle

Aldehydes are significantly more reactive than their ketone counterparts, primarily due to reduced steric hindrance and greater polarization of the carbonyl bond.[9][10] This heightened reactivity allows aldehyde-mediated ligations to proceed efficiently at the low micromolar concentrations typical of biological systems, often without the need for catalysts.[9] The reaction is highly chemoselective, meaning the aldehyde will react preferentially with its intended nucleophilic partner, leaving other functional groups present on the biomolecule (such as amines, carboxylates, and hydroxyls) untouched.[5]

Reaction with α-Effect Nucleophiles: Hydrazone and Oxime Formation

The most common partners for aldehyde-mediated bioconjugation are α-effect amines, specifically hydrazines (R-NH-NH₂) and aminooxy (R-O-NH₂) groups. These nucleophiles exhibit anomalously high reactivity due to the presence of adjacent atoms with lone-pair electrons, which destabilizes the ground state and lowers the activation energy of the reaction.[9][10]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The hydrazine or aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde.

-

Dehydration: The resulting hemiaminal intermediate undergoes acid- or base-catalyzed dehydration to form a stable C=N double bond, yielding a hydrazone or oxime, respectively.

While effective, this ligation strategy has a critical vulnerability: the reversibility of the C=N bond. Hydrazone linkages, in particular, are susceptible to hydrolysis, especially under acidic conditions or when the conjugate is highly diluted.[6][11][12] This instability can lead to premature cleavage of the payload from its biomolecular carrier, a significant drawback for therapeutic applications. Oxime linkages are generally more stable, but their formation kinetics can be slow at neutral pH.[10]

Caption: General mechanism for hydrazone and oxime formation.

Part 2: The Hydrazino-Pictet-Spengler (HIPS) Ligation: A Paradigm of Stability

To overcome the inherent instability of hydrazone linkages, researchers have ingeniously adapted a classic organic reaction—the Pictet-Spengler reaction—for bioconjugation.[13] The resulting Hydrazino-Pictet-Spengler (HIPS) ligation transforms a reversible condensation into a stable, C–C bond-forming cyclization, yielding a conjugate with exceptional stability.[6][7][8]

Mechanism of the HIPS Ligation

The HIPS ligation is a one-pot, two-stage reaction that proceeds rapidly near neutral pH.[7] It requires an aldehyde-functionalized biomolecule and a payload equipped with a specific hydrazine derivative, typically a 2-hydrazino-indole or similar electron-rich aromatic hydrazine.

-

Reversible Hydrazone Formation: The reaction initiates with the rapid and reversible formation of a hydrazone intermediate between the aldehyde on the biomolecule and the hydrazine on the payload.

-

Irreversible Cyclization: The hydrazone intermediate then undergoes a rate-determining, intramolecular electrophilic aromatic substitution. The electron-rich indole ring attacks the electrophilic C=N bond, a process that is followed by rearomatization.

-

Stable Product Formation: This cyclization forges a new, highly stable carbon-carbon bond, creating a diazacarboline linkage that is resistant to hydrolysis even in human plasma.[7][8]

The driving force behind this reaction is the irreversible nature of the C-C bond-forming cyclization step. This "traps" the initial, reversibly formed hydrazone, pulling the equilibrium towards the final, stable product. This is a prime example of designing a self-validating system: the very mechanism that forms the conjugate ensures its permanence.

Caption: Mechanism of the Hydrazino-Pictet-Spengler (HIPS) Ligation.

Part 3: Practical Implementation and Protocols

A successful bioconjugation strategy requires not only a robust ligation chemistry but also reliable methods for introducing the necessary reactive handles onto the biomolecules of interest.

Generating the Aldehyde Handle on Proteins

The aldehyde group is not a naturally occurring functionality in proteins, so it must be installed site-specifically. The choice of method depends on the desired location of the conjugate and the nature of the protein.

-

Enzymatic Conversion: The Formylglycine Generating Enzyme (FGE) recognizes a specific consensus sequence (CXPXR) and oxidizes the cysteine residue within it to a formylglycine (fGly), which contains an aldehyde side chain.[3] This method is highly specific and has been used to generate aldehyde tags at various locations in antibodies and other proteins.[3]

-

N-Terminal Oxidation: The 1,2-amino alcohol functionality present at an N-terminal serine or threonine residue can be selectively oxidized using sodium periodate (NaIO₄) to generate a glyoxyl aldehyde.[4] This reaction is rapid and efficient but is restricted to the N-terminus.

-

Unnatural Amino Acid Incorporation: Using amber stop codon suppression technology, an unnatural amino acid containing a protected aldehyde group can be incorporated at virtually any site within a protein during recombinant expression.[4][14] The aldehyde is then deprotected to allow for conjugation.

Caption: Workflow for generating and using aldehyde-tagged proteins.

Protocol: HIPS Ligation of an Aldehyde-Tagged Antibody

This protocol describes a general procedure for conjugating a payload functionalized with a hydrazino-indole moiety to an antibody containing a site-specifically installed aldehyde group (e.g., via FGE).

Materials:

-

Aldehyde-tagged antibody (Ald-Ab) in a suitable buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0).

-

HIPS-Payload reagent, dissolved in a water-miscible organic solvent like DMSO or DMF.

-

Reaction Buffer: 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5.

-

Quenching Reagent: Aminooxy-functionalized molecule (e.g., methoxyamine).

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A chromatography).

Procedure:

-

Preparation: Adjust the pH of the Ald-Ab solution to 5.5 by buffer exchange into the Reaction Buffer. Concentrate the Ald-Ab to a final concentration of 1-5 mg/mL.

-

Reagent Addition: Add the HIPS-Payload stock solution to the Ald-Ab solution to achieve a 5-10 molar excess of the payload. The final concentration of the organic co-solvent should not exceed 10% (v/v) to maintain protein stability.

-

Reaction Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) or 37°C for 2-16 hours. The optimal time and temperature should be determined empirically for each specific system.

-

Monitoring (Optional): The reaction progress can be monitored by analyzing small aliquots via LC-MS to determine the drug-to-antibody ratio (DAR).

-

Quenching (Optional): To consume any unreacted aldehyde groups on the antibody, a 50-fold molar excess of a quenching reagent like methoxyamine can be added, followed by incubation for 1 hour.

-

Purification: Remove the excess, unreacted HIPS-Payload and quenching reagent from the final antibody-drug conjugate (ADC) using a suitable chromatography method, such as SEC.

-

Characterization: Analyze the purified ADC to determine the final DAR, aggregation levels (by SEC), and confirm conjugate identity (by MS).

Quantitative Data Comparison

The choice of ligation chemistry has a profound impact on reaction efficiency and conjugate stability. The HIPS ligation offers a superior combination of rapid kinetics at physiological pH and exceptional product stability.

| Ligation Chemistry | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | pH Optimum | Conjugate Stability | Key Feature | Reference |

| Hydrazone Ligation | 10¹ - 10³ (with aniline catalysis) | 5.0 - 6.0 | Susceptible to hydrolysis | Rapid formation | [9][10] |

| Oxime Ligation | 10⁻¹ - 10¹ | 4.5 - 5.5 | More stable than hydrazones | Increased stability | [10][15] |

| HIPS Ligation | ~10² | 6.0 - 7.0 | Highly stable (>5 days in plasma) | Irreversible C-C bond formation | [7][8] |

Part 4: The Role of the Z-Proline Scaffold in Z-Pra-OH

While the aldehyde is the reactive center of Z-Pra-OH, the N-benzyloxycarbonyl (Z) and proline components confer specific properties that are important to consider.

-

The Z (Benzyloxycarbonyl) Group: The "Z" or "Cbz" group is a classic amine protecting group in peptide chemistry.[16] It is stable to a wide range of conditions but can be removed cleanly by catalytic hydrogenolysis.[17] In the context of a final bioconjugate, its presence adds significant hydrophobicity to the linker, which may influence the solubility and pharmacokinetic properties of the conjugate.

-

The Proline Moiety: Proline's unique, rigid pyrrolidine ring structure restricts the conformational freedom of the molecule.[18] When incorporated into a linker, this can provide a degree of structural pre-organization, potentially influencing how the payload is presented from the biomolecule. It is also a key recognition element for certain proteases, and peptide prolinals are well-established as potent protease inhibitors, where the aldehyde forms a reversible covalent bond with an active site serine or cysteine.[19] While this is distinct from forming a stable bioconjugate, it highlights the biochemical relevance of the prolinal structure.

Conclusion and Future Outlook

Aldehyde-mediated bioconjugation, particularly through advanced methods like the Hydrazino-Pictet-Spengler ligation, represents a powerful and reliable strategy for constructing highly stable biomolecular constructs. The ability to form irreversible C-C bonds under mild, biocompatible conditions addresses the critical stability challenges that have limited earlier carbonyl-based chemistries. Reagents like Z-Pra-OH serve as valuable chemical probes and building blocks that embody these principles. As the demand for more sophisticated biotherapeutics, diagnostics, and research tools continues to grow, the precision, stability, and versatility of aldehyde-based ligations will ensure their central role in the future of bioconjugation science.

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

-

Agarwal, P., Kudirka, R., Albers, A. E., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry, 24(6), 846–851. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

-

Guo, J., & Wang, P. G. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters, 22(17), 6757–6761. [Link]

-

ResearchGate. (n.d.). Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents. [Link]

-

Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A Pictet-Spengler ligation for protein chemical modification. Proceedings of the National Academy of Sciences, 110(12), 4526-4531. [Link]

-

Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A Pictet-Spengler ligation for protein chemical modification. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Benzyloxycarbonyl-L-proline in Advancing Amino Acid Chemistry and Pharmaceutical Intermediates. [Link]

-

Carrico, I. S. (2012). O is for Aldehyde: Using Pyrrolysine Analogues to Introduce Reactive Carbonyls into Proteins for Bioconjugation. University of Cambridge. [Link]

-

Agarwal, P., Kudirka, R., Albers, A. E., et al. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. PubMed. [Link]

-

ResearchGate. (n.d.). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

-

Krause, J. A., & Eggleston, D. S. (1991). Proline conformations in linear peptides. Structure determination of the methyl ester of N-benzyloxycarbonyl-L-prolyl-D-alanine (N-Z-L-Pro-D-Ala-OMe). Acta Crystallographica Section C, 47(7), 1508-1512. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). N-Benzyloxycarbonyl-L-proline. [Link]

-

van den Berg, J. H., et al. (2023). Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. JACS Au, 3(11), 2914-2926. [Link]

-

Popp, B. V., & Francis, M. B. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry, 14(28), 6643-6652. [Link]

-

CellMosaic. (n.d.). Bioconjugation General Questions. [Link]

-

van den Berg, J. H., et al. (2023). Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry. PMC. [Link]

-

Vector Laboratories. (2022). Webinar: An Introduction to Bioconjugation. YouTube. [Link]

-

BioLynx. (2021). Webinar: An Introduction to Bioconjugation. YouTube. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. Enzymatic Bioconjugation: A Perspective from the Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]

- 5. cellmosaic.com [cellmosaic.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrazino-Pictet-Spengler ligation as a biocompatible method for the generation of stable protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Proline conformations in linear peptides. Structure determination of the methyl ester of N-benzyloxycarbonyl-L-prolyl-D-alanine (N-Z-L-Pro-D-Ala-OMe) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. N-Benzyloxycarbonylalanylprolinal|Carbobenzoxy-Ala-Pro-al [benchchem.com]

An In-depth Technical Guide to the Physical Properties and Solubility of N-Cbz-L-propargylglycine

This guide provides a comprehensive technical overview of the key physical and chemical characteristics of N-Cbz-L-propargylglycine, a crucial building block in contemporary drug discovery and peptide chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven insights to facilitate its effective application. We will delve into the causality behind its properties and provide robust protocols for its handling and characterization.

Core Molecular Attributes of N-Cbz-L-propargylglycine

N-Cbz-L-propargylglycine, also known as (S)-2-((((benzyloxy)carbonyl)amino)pent-4-ynoic acid, is a non-proteinogenic amino acid derivative. The presence of the terminal alkyne functionality makes it a valuable tool for "click chemistry" and bioconjugation, while the Carbobenzoxy (Cbz) protecting group enhances its utility in solution-phase peptide synthesis.[1]

The Cbz group, being relatively nonpolar, significantly influences the molecule's physical properties, often increasing its crystallinity and solubility in organic solvents compared to the unprotected amino acid.[2][3]

Table 1: Physical and Chemical Properties of N-Cbz-L-propargylglycine and Related Compounds

| Property | N-Cbz-L-propargylglycine | N-Boc-L-propargylglycine | L-Propargylglycine |

| CAS Number | 63039-48-5 | 63039-48-5 | 23235-01-0 |

| Molecular Formula | C13H13NO4 | C10H15NO4 | C5H7NO2 |

| Molecular Weight | 247.25 g/mol | 213.23 g/mol | 113.11 g/mol [4] |

| Appearance | White to off-white powder/crystals | White to orange to green powder to crystal | White to pale yellow powder[4] |

| Melting Point | Not consistently reported | 88.0 to 92.0 °C | 235-239°C[4] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | Frozen (-20°C) | 2-8°C, Inert atmosphere[4] |

Solubility Profile: A Predictive and Comparative Analysis

Precise quantitative solubility data for N-Cbz-L-propargylglycine across a wide range of solvents is not extensively documented in publicly available literature. However, by understanding the contributing molecular features and examining related compounds, we can establish a reliable predictive framework.

The solubility of N-Cbz-protected amino acids is primarily dictated by the interplay between the polar amino acid backbone, the nonpolar Cbz group, and the specific side chain. The propargyl group in N-Cbz-L-propargylglycine is relatively small and contains a terminal alkyne, which can participate in hydrogen bonding to a limited extent. The dominant factor for solubility in organic solvents is the large, nonpolar Cbz group.

Generally, N-Cbz-L-propargylglycine is expected to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate to good solubility in chlorinated solvents like dichloromethane (DCM) and alcohols such as methanol and ethanol. Its solubility in nonpolar solvents like hexanes is expected to be low.

Table 2: Qualitative and Comparative Solubility of N-Cbz-L-propargylglycine and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Rationale/Notes |

| N-Cbz-L-propargylglycine (Predicted) | Dimethylformamide (DMF) | Soluble | Room Temperature | Polar aprotic solvent, commonly used for peptide synthesis. |

| N-Cbz-L-propargylglycine (Predicted) | Dimethyl Sulfoxide (DMSO) | Soluble | Room Temperature | High polarity aprotic solvent, effective for many organic compounds. |

| N-Cbz-L-propargylglycine (Predicted) | Dichloromethane (DCM) | Soluble | Room Temperature | Commonly used in organic synthesis, should dissolve the Cbz-protected amino acid. |

| N-Cbz-L-propargylglycine (Predicted) | Methanol / Ethanol | Soluble | Room Temperature | The Cbz group enhances solubility in alcohols compared to the unprotected form. |

| DL-Propargyl Glycine (hydrochloride) | Ethanol, DMSO, Dimethylformamide | ~20 mg/mL[5] | Not Specified | Provides a baseline for the solubility of the parent amino acid structure in these solvents. |

| DL-Propargyl Glycine (hydrochloride) | PBS (pH 7.2) | ~10 mg/mL[5] | Not Specified | Indicates some water solubility for the unprotected form. |

| N-Cbz-L-Cysteine | Dimethyl Sulfoxide (DMSO) | Typically soluble (e.g., 10 mM)[6] | Not Specified | A structurally related N-Cbz protected amino acid, suggesting good solubility. |

| N-Cbz-S-benzyl-L-cysteine | Ethanol | Soluble[6] | Not Specified | Another Cbz-protected amino acid derivative showing solubility in ethanol. |

Experimental Protocol for Determining Solubility

To obtain precise, application-specific solubility data, a systematic experimental approach is essential. The following protocol outlines a robust gravimetric method for determining the saturation solubility of N-Cbz-L-propargylglycine in a chosen solvent. This self-validating system ensures accuracy and reproducibility.

Objective

To quantitatively determine the saturation solubility of N-Cbz-L-propargylglycine in a specific organic solvent at a controlled temperature (e.g., 25°C).

Materials

-

N-Cbz-L-propargylglycine (crystalline solid)

-

High-purity organic solvent (e.g., DMF, DMSO, DCM, Methanol, Ethanol, Ethyl Acetate)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled orbital shaker or magnetic stirrer with hotplate

-

Vials with PTFE-lined screw caps

-

Syringes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation vials

-

Vacuum oven or desiccator

Step-by-Step Methodology

-

Preparation: Add an excess amount of N-Cbz-L-propargylglycine to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Equilibrate for 24-48 hours with continuous agitation to ensure the solution reaches saturation. The extended equilibration time is a critical self-validating step to ensure thermodynamic equilibrium is achieved.

-

Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. Attach a 0.22 µm syringe filter and discard the first 0.2 mL to saturate the filter membrane. Dispense a precise volume of the filtered saturated solution (e.g., 0.5 mL) into a pre-weighed evaporation vial.

-

Solvent Evaporation: Place the evaporation vial in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all the solvent has evaporated and a constant weight is achieved. Alternatively, use a desiccator under high vacuum.

-

Gravimetric Analysis: Accurately weigh the evaporation vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Final Weight of Vial - Initial Weight of Vial) / Volume of Filtered Solution

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of N-Cbz-L-propargylglycine.

Conclusion

While specific quantitative solubility data for N-Cbz-L-propargylglycine remains to be extensively published, a strong predictive understanding can be derived from its molecular structure and comparison with related compounds. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values in their systems of interest, thereby facilitating the optimization of reaction conditions and formulation development. The unique combination of a Cbz protecting group and a terminal alkyne side chain positions N-Cbz-L-propargylglycine as a versatile and valuable reagent in the advancement of peptide chemistry and drug discovery.

References

-

Centurion University. (n.d.). Experiment-4: Qualitative determination of Amino acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Propargylglycine. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). propargylglycine. Retrieved from [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Retrieved from [Link]

- Klähn, M., & Paricaud, P. (2018). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 20(29), 19455–19466.

-

iChemical. (n.d.). N-Benzyloxycarbonyl-L-proline, CAS No. 1148-11-4. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Propargylglycine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Determination of D,L-propargylglycine and N-acetylpropargylglycine in urine and several tissues of D,L-propargylglycine-treated rats using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scirp.org [scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Stability of Z-Pra-OH under physiological pH conditions

An In-depth Technical Guide to the Stability of Z-Pra-OH under Physiological pH Conditions

Introduction

Z-Pra-OH, or N-benzyloxycarbonyl-prolinol, is a chiral amino alcohol that serves as a versatile building block in synthetic organic chemistry and drug development. Its structure incorporates a prolinol backbone, which is of significant interest for its conformational rigidity and presence in numerous biologically active molecules, and a benzyloxycarbonyl (Z or Cbz) protecting group. The Z-group is a classic and widely used urethane-type protecting group for amines, prized for its stability under various conditions.[1][2] Understanding the stability of the entire Z-Pra-OH molecule, and specifically the carbamate linkage, under physiological pH conditions (typically around 7.4) is paramount for its application in biological contexts, including cell culture experiments, in vivo studies, and the design of prodrugs.[3][4] This technical guide provides a comprehensive analysis of the factors governing the stability of Z-Pra-OH at physiological pH, a theoretical framework for its potential degradation, and a detailed, field-proven experimental protocol for its empirical stability assessment.

Section 1: Chemical Properties of Z-Pra-OH

The stability of Z-Pra-OH is intrinsically linked to its chemical structure. The molecule consists of a prolinol moiety where the secondary amine of the pyrrolidine ring is protected by a benzyloxycarbonyl group. This forms a carbamate functional group, which is the key feature to consider when evaluating the molecule's stability.

The carbamate linkage in Z-Pra-OH possesses a degree of resonance stabilization due to the delocalization of the nitrogen lone pair electrons into the carbonyl group.[5] This resonance contributes to the overall robustness of the carbamate bond. However, the stability of carbamates is highly dependent on their substitution pattern and the surrounding chemical environment.[5][6] Z-Pra-OH is a monosubstituted carbamate, a class of compounds that can exhibit instability at physiological pH.[7][8]

Caption: Chemical structure and key properties of Z-Pra-OH.

Section 2: Theoretical Framework for Carbamate Stability at Physiological pH

The degradation of carbamates can proceed through several mechanisms, primarily acid- or base-catalyzed hydrolysis. At physiological pH (around 7.4), the relevant mechanism to consider for Z-Pra-OH is base-catalyzed hydrolysis. Although the concentration of hydroxide ions is low, it can be sufficient to initiate the degradation of susceptible carbamates over time.

The proposed mechanism for the hydrolysis of Z-Pra-OH at physiological pH involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate linkage. This forms a tetrahedral intermediate, which can then collapse to yield prolinol, carbon dioxide, and a benzyl alcohol anion. The stability of the Z-group is generally high, and its removal typically requires specific and non-physiological conditions like catalytic hydrogenation or strong acids.[1][2] However, some monosubstituted carbamates have been shown to have half-lives in the range of minutes to hours at pH 7.4.[7][8] Therefore, while the Z-group is considered a stable protecting group in synthetic chemistry, its long-term stability in a physiological buffer cannot be assumed without empirical evidence.

Caption: Proposed hydrolysis mechanism of Z-Pra-OH at physiological pH.

Section 3: Experimental Protocol for Determining the Stability of Z-Pra-OH

To empirically determine the stability of Z-Pra-OH under physiological conditions, a well-controlled, time-course stability study is essential. The following protocol provides a robust framework for such an investigation.

Materials and Reagents

| Material/Reagent | Grade | Supplier (Example) |

| Z-Pra-OH | ≥98% purity | Sigma-Aldrich |

| Phosphate-Buffered Saline (PBS) tablets | pH 7.4 | Thermo Fisher |

| Acetonitrile (ACN) | HPLC grade | Fisher Scientific |

| Water | HPLC grade | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | HPLC grade | Sigma-Aldrich |

| HPLC Vials | 2 mL, with septa | Agilent |

| C18 Reverse-Phase HPLC Column | e.g., 4.6 x 150 mm, 5 µm | Waters |

Preparation of Physiological Buffer

-

Prepare a 1X PBS solution by dissolving the required number of tablets in HPLC-grade water to achieve a final pH of 7.4.

-

Filter the buffer solution through a 0.22 µm filter to remove any particulate matter.

Experimental Setup

-

Prepare a stock solution of Z-Pra-OH in a minimal amount of a suitable organic solvent (e.g., acetonitrile or DMSO) and then dilute it with the pH 7.4 PBS buffer to a final concentration of 1 mg/mL. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on stability.

-

Dispense aliquots of the Z-Pra-OH solution into several HPLC vials.

-

Incubate the vials in a temperature-controlled environment at 37°C.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), remove one vial from the incubator.

-

Immediately quench any further degradation by adding an equal volume of cold acetonitrile. This will precipitate salts and stabilize the sample.

-

Centrifuge the quenched sample to remove any precipitate and transfer the supernatant to a new HPLC vial for analysis.

Caption: Workflow for the Z-Pra-OH stability study.

Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the degradation of Z-Pra-OH.

| HPLC Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm (for the benzene ring in the Z-group) |

| Injection Volume | 10 µL |

Data Analysis

-

Generate a standard curve by injecting known concentrations of Z-Pra-OH to correlate peak area with concentration.

-

For each time point, determine the concentration of the remaining Z-Pra-OH using the standard curve.

-

Plot the natural logarithm of the Z-Pra-OH concentration versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

-

Calculate the half-life (t₁/₂) of Z-Pra-OH using the following equation: t₁/₂ = 0.693 / k.

Section 4: Interpretation of Results and Field-Proven Insights

Based on the literature for monosubstituted carbamates, it is plausible that Z-Pra-OH will exhibit some degree of degradation over a 72-hour period at physiological pH and temperature.[7][8] The rate of degradation will provide crucial information for its use in biological applications.

-

Short Half-Life (minutes to a few hours): If Z-Pra-OH degrades rapidly, it may not be suitable as a stable protecting group for long-term cell culture experiments. However, this property could be exploited in prodrug design, where controlled release of prolinol is desired.[8]

-

Moderate to Long Half-Life (many hours to days): A longer half-life would indicate that Z-Pra-OH is sufficiently stable for most standard in vitro and in vivo applications where the compound is administered and its effects are measured over a period of hours to a few days.

It is also important to consider that in a true biological system, enzymatic cleavage by esterases or other hydrolases could potentially accelerate the degradation of Z-Pra-OH compared to a simple buffer solution.[7] Therefore, stability studies in the presence of plasma or cell lysates may be warranted for specific applications.

Section 5: Conclusion

The stability of Z-Pra-OH under physiological pH conditions is a critical parameter that dictates its suitability for various applications in drug development and biological research. While the benzyloxycarbonyl protecting group is generally considered robust, its presence in a monosubstituted carbamate structure warrants careful evaluation at near-neutral pH. The theoretical framework suggests a potential for slow, base-catalyzed hydrolysis. The provided experimental protocol offers a comprehensive and self-validating system for empirically determining the degradation kinetics of Z-Pra-OH. The results of such a study will empower researchers to make informed decisions about the use of this important chiral building block in their specific experimental contexts.

References

-

Christensen, S. B., et al. (1992). Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Medicinal Chemistry, 35(19), 3512-3519. Retrieved from [Link]

-

Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(1), 1-6. Retrieved from [Link]

-

Gautier, A., et al. (2009). Key parameters for carbamate stability in dilute aqueous–organic solution. Tetrahedron, 65(41), 8479-8486. Retrieved from [Link]

-

Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Saari, W. S., et al. (1990). Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole. Journal of Medicinal Chemistry, 33(1), 97-101. Retrieved from [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews. Retrieved from [Link]

-

Ferreira, I., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules, 25(14), 3233. Retrieved from [Link]

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclization-activated prodrugs. Basic carbamates of 4-hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Z-Pra-OH unnatural amino acids in drug discovery

An In-Depth Technical Guide to the Applications of (Z)-Propargylglycine ((Z)-Pra-OH) in Drug Discovery

Abstract

The therapeutic application of peptides is often limited by poor metabolic stability, low bioavailability, and conformational flexibility. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these limitations.[1][2] This technical guide provides an in-depth exploration of (Z)-propargylglycine ((Z)-Pra-OH), a non-proteinogenic building block, and its transformative applications in modern drug discovery. We will dissect the unique chemical features of (Z)-Pra-OH, focusing on its dual-functionality: the propargyl side chain as a handle for bioorthogonal chemistry and its role as a conformational constraint. This guide will provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies for leveraging (Z)-Pra-OH to engineer next-generation peptide and peptidomimetic therapeutics with enhanced pharmacological profiles.

Introduction: Overcoming the Peptide Paradox with Unnatural Amino Acids

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets.[3] This inherent specificity often translates to a favorable safety profile with fewer off-target effects compared to traditional small molecule drugs.[4] However, the progression of native peptides from discovery to clinical application is frequently thwarted by their intrinsic liabilities, including susceptibility to proteolytic degradation and poor membrane permeability.[1][4]

The field of medicinal chemistry has addressed these challenges by introducing chemical modifications to the peptide backbone and side chains.[5] The incorporation of unnatural amino acids (UAAs) is a cornerstone of this effort, offering a versatile toolkit to enhance drug-like properties.[6] UAAs can introduce novel functionalities, enforce specific secondary structures, and improve metabolic stability, thereby transforming a promising peptide lead into a viable drug candidate.[5][6]

Among the diverse array of available UAAs, (Z)-propargylglycine ((Z)-Pra-OH) stands out for its unique utility. Propargylglycine is an amino acid bearing a terminal alkyne on its side chain.[7] The "Z" prefix denotes the N-terminal protecting group, benzyloxycarbonyl (Cbz), a well-established protecting group in peptide synthesis.[8] This guide will illuminate the strategic applications of this versatile building block in the design and synthesis of advanced therapeutics.

The Chemical Biology of (Z)-Pra-OH: A Dual-Action Moiety

The power of (Z)-Pra-OH in drug discovery stems from two key features of its structure: the N-terminal Z-protecting group and the propargyl side chain.

-

The Benzyloxycarbonyl (Z) Protecting Group: The Z-group is a classic urethane-type protecting group for amines.[8] In the context of Solid-Phase Peptide Synthesis (SPPS), particularly when using the common Fmoc/tBu strategy, the Z-group offers orthogonal protection. It is stable to the basic conditions (piperidine) used for Fmoc removal and can be removed under specific conditions like catalytic hydrogenolysis, allowing for selective deprotection and modification.[9]

-

The Propargyl Side Chain: The terminal alkyne of the propargylglycine side chain is the key to its broad applicability.[7] This functional group is relatively inert in biological systems but can undergo highly specific and efficient bioorthogonal "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7] This allows for the precise, site-specific conjugation of peptides to other molecules, such as fluorescent dyes, imaging agents, or drug-delivery vehicles.

Physicochemical Properties

| Property | (Z)-Pra-OH | Representative Natural Amino Acid (Alanine) |

| Molecular Formula | C13H13NO4 | C3H7NO2 |

| Molecular Weight | 247.25 g/mol | 89.09 g/mol |

| Key Functional Group | Terminal Alkyne | Methyl Group |

| N-Terminal Protection | Benzyloxycarbonyl (Z) | Typically Fmoc or Boc in SPPS |

Core Applications of (Z)-Pra-OH in Drug Discovery

The incorporation of (Z)-Pra-OH into a peptide sequence opens up a wide range of possibilities for enhancing its therapeutic potential.

Site-Specific Conjugation and Labeling via Click Chemistry

The most prominent application of Pra is its use as a chemical handle for bioorthogonal ligation.[7] Once incorporated into a peptide, the alkyne side chain can be selectively reacted with an azide-containing molecule through CuAAC. This has profound implications for:

-

Pharmacokinetic (PK) Modification: Attaching polyethylene glycol (PEG) chains (PEGylation) to improve solubility and prolong circulation half-life.[10]

-

Peptide-Drug Conjugates (PDCs): Linking potent cytotoxic small molecules to a targeting peptide for selective delivery to cancer cells.

-

Molecular Imaging: Conjugating imaging agents (e.g., fluorescent dyes, PET tracers) for diagnostic applications and to study drug distribution.

Caption: Bioorthogonal conjugation using Pra via CuAAC reaction.

Conformational Constraint: Stapled and Cyclic Peptides

Many bioactive peptides adopt an α-helical conformation upon binding to their target.[11] In solution, however, they are often unstructured, which leads to reduced binding affinity and increased susceptibility to proteolysis.[11][12] The alkyne side chains of two Pra residues (or a Pra and another alkyne- or azide-containing UAA) incorporated at appropriate positions (e.g., i and i+4 or i and i+7) can be "stapled" together through an intramolecular click reaction to form a rigid macrocycle.[12]

This conformational constraint offers several advantages:

-

Pre-organization for Binding: Locks the peptide into its bioactive conformation, reducing the entropic penalty of binding and increasing affinity for the target.[11][13]

-

Enhanced Proteolytic Resistance: The rigid structure can prevent the peptide from adopting the extended conformation required for recognition by proteases.[11]

-

Improved Cell Penetration: In some cases, stapling can enhance the peptide's ability to cross cell membranes.[12]

Caption: Workflow for a single (Z)-Pra-OH coupling cycle in SPPS.

Protocol: On-Resin Deprotection of the Z-Group (Hydrogenolysis)

This protocol is suitable for peptides that do not contain other functional groups sensitive to hydrogenolysis (e.g., Met, Cys, Trp).

Materials:

-

Peptide-resin with N-terminal Z-Pra

-

Palladium on charcoal (Pd/C, 10%)

-

Solvent: DMF or a mixture of DMF/DCM/MeOH

-

Hydrogen (H₂) gas source

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM (3x) and then with the reaction solvent.

-

Hydrogenolysis Reaction: a. Suspend the peptide-resin in the chosen solvent in a suitable reaction vessel. b. Add the Pd/C catalyst (0.1-0.2 eq. by weight relative to the resin). c. Securely seal the vessel, purge the atmosphere with inert gas, and then introduce hydrogen gas (e.g., via a balloon). d. Stir the suspension vigorously for 2-24 hours at room temperature. e. Safety Note: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood.

-

Post-Reaction Workup: a. Carefully vent the hydrogen atmosphere and purge with inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. c. Wash the resin thoroughly with DMF and DCM. The peptide-resin now has a free N-terminal amine.

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical on-resin click reaction.

Materials:

-

Peptide-resin containing a Pra residue

-

Azide-containing molecule of interest

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent: DMF/water or tBuOH/water mixture

Procedure:

-

Resin Swelling: Swell the peptide-resin in the reaction solvent.

-

Reaction Mixture Preparation: a. In a separate vial, dissolve the azide-containing molecule (5-10 eq.), sodium ascorbate (10 eq.), and CuSO₄ (1-5 eq.) in the reaction solvent.

-

Click Reaction: a. Add the reaction mixture to the swollen resin. b. Agitate the reaction at room temperature for 12-24 hours, protected from light.

-

Washing: Drain the reaction solution and wash the resin extensively with water, DMF, and DCM to remove copper salts and excess reagents.

-

Cleavage and Purification: The modified peptide can then be cleaved from the resin and purified using standard procedures (e.g., TFA cleavage cocktail followed by RP-HPLC). [14]

Conclusion and Future Outlook

(Z)-Pra-OH is more than just another unnatural amino acid; it is a strategic tool that empowers medicinal chemists to address fundamental challenges in peptide drug development. Its utility in creating conformationally constrained peptides and facilitating site-specific conjugations provides a rational basis for designing therapeutics with improved stability, target affinity, and tailored pharmacokinetic profiles. [11][]As the demand for therapeutics capable of modulating complex targets like protein-protein interactions continues to grow, the logical and innovative application of building blocks like (Z)-Pra-OH will be paramount. [16]Future developments will likely focus on expanding the repertoire of click-compatible UAAs and streamlining the synthesis of complex, multi-functional peptide conjugates, further solidifying the role of these powerful moieties in the future of medicine.

References

- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

- Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.

- (2026, March 17). Unnatural Amino Acids in Small Molecule Drug Design: Strategies and Applications.

- SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development.

- RSC Publishing. (2021, March 25). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint.

- ResearchGate. (n.d.). Constrained Peptides in Drug Discovery and Development | Request PDF.

- (2005, February 18). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides.

- ResearchGate. (n.d.). (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- PMC. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.

- Journal of the American Chemical Society. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS).

- Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Benchchem. (n.d.). Application Notes: Z-Pro-OH in Solid-Phase Peptide Synthesis (SPPS).

- (2025, August 6). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides.

- (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- Google Patents. (n.d.). US11168114B2 - Process for the manufacture of degarelix and its intermediates.

- BOC Sciences. (n.d.). Unnatural Amino Acids: Definition, Synthesis, and Applications.

- Research and Reviews. (2024, March 28). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery.

- Benchchem. (n.d.). Z-D-His-OH: A Technical Guide for Peptide Research Novices.

- LifeTein Peptide Blog. (2025, December 11). Unusual Amino Acids: Propargylglycine (Pra).

- MilliporeSigma. (n.d.). Unnatural Amino Acids for Peptide Synthesis.

- Benchchem. (n.d.). Application Notes and Protocols for Z-D-His-OH in the Synthesis of Therapeutic Peptides.

- (2026, January 16). De Novo Discovery of Pseudo‐Natural Prenylated Macrocyclic Peptide Ligands.

- (n.d.). Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis.

- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- ResearchGate. (2016, January 2). (PDF) REVIEW ON PEPTIDOMIMETICS: A DRUG DESIGNING TOOL.

- ACS Chemical Biology. (2021, November 13). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints.

- Longdom Publishing. (2021, November 23). Peptidomimetic Drug Design.

- Enamine. (2024, December 4). Unnatural Amino Acids.

- Master Organic Chemistry. (2019, February 15). Synthesis of Peptides.

- (n.d.). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.

- World Journal of Advanced Research and Reviews. (2022, November 2). Role of peptidomimetics for new drug discovery.

- AZoLifeSciences. (2023, February 24). Peptidomimetics in Drug Discovery.

- (2022, July 11). Overcoming the Shortcomings of Peptide-Based Therapeutics.

- UQ eSpace. (n.d.). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations.

- Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides.

- SCIRP. (n.d.). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides.

- (n.d.). Trends in peptide drug discovery.

- (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?.

- PMC. (2021, August 16). Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury.

- Google Patents. (2010, June 10). WO2010063124A1 - Peptide therapeutic conjugates and uses thereof.

- ACS Publications. (2021, November 23). The Current State of Peptide Drug Discovery: Back to the Future? | Journal of Medicinal Chemistry.

- (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.

- EMA. (2025, October 27). Low-Carbon Alternatives - Singapore.

- (2023, October 10). Benchmark becomes world's only PRA for lithium and EV battery materials to set Type 2 IOSCO standards across the board.

- Singapore EDB. (2024, July 22). New S$90 million programme to fund more research into hydrogen use, sustainable chemicals.

- (2020, March 30). Companies Collaborate to Explore Hydrogen as a Low-Carbon Alternative for Singapore.

- NUS Enterprise. (n.d.). Industry Partnerships - Singapore.

Sources

- 1. rroij.com [rroij.com]

- 2. wjarr.com [wjarr.com]

- 3. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 7. lifetein.com [lifetein.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]

- 11. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. UQ eSpace [espace.library.uq.edu.au]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Application Note: Incorporation of Z-Pra-OH in Solid-Phase Peptide Synthesis (SPPS) for CuAAC Click Chemistry

Executive Summary

Z-Pra-OH ( N

α -benzyloxycarbonyl-L-propargylglycine) is a highly specialized, unnatural amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS). It is strategically deployed to introduce a terminal alkyne handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) while simultaneously capping the N-terminus with a lipophilic, exopeptidase-resistant carboxybenzyl (Z or Cbz) group.This application note provides a comprehensive, self-validating framework for researchers and drug development professionals. It details the mechanistic rationale, orthogonal protection logic, and field-proven protocols required to successfully incorporate Z-Pra-OH into synthetic peptide workflows.

Mechanistic Rationale & Orthogonal Protection Logic

The Causality of Choosing Z-Pra-OH over Fmoc-Pra-OH

In standard Fmoc-SPPS, utilizing Fmoc-Pra-OH as the final N-terminal residue necessitates a subsequent piperidine deprotection step. This leaves a free primary amine at the N-terminus, which is highly susceptible to exopeptidase degradation in biological assays and can participate in unwanted side reactions.

By coupling Z-Pra-OH as the final building block, the peptide is permanently capped with a Cbz group[1]. The Cbz group is completely orthogonal to Fmoc chemistry and exhibits extreme stability to the standard trifluoroacetic acid (TFA) cleavage cocktails used to release the peptide from the resin[2]. This eliminates the need for post-cleavage N-terminal modification, yielding a chemically stable, alkyne-functionalized precursor directly upon cleavage[3]. Furthermore, the Cbz group enhances the overall lipophilicity of the peptide, which can be leveraged to improve cell permeability in therapeutic applications.

Orthogonal Stability System

The success of this synthetic strategy relies on a strict orthogonal protection scheme:

-

Transient α -amine protection: Fmoc groups are base-labile (cleaved by 20% piperidine).

-

Side-chain protection & Resin Linker: Groups like t Bu, Boc, and Trt, along with Wang/Rink Amide linkers, are acid-labile (cleaved by 95% TFA)[3].

-

N-Terminal Cap (Z Group): The Cbz group requires strong acids (e.g., HF, TFMSA) or catalytic hydrogenolysis (H 2 /Pd-C) for removal[1]. Therefore, it remains completely intact during standard TFA cleavage[2].

-

Click Handle (Alkyne): The propargyl group is inert to both piperidine and TFA, reacting exclusively in the presence of azides and a Cu(I) catalyst.

Fig 1. Chemical orthogonality and reactivity logic of the Z-Pra-OH moiety.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all quantitative parameters for coupling and cleavage are summarized below.

Table 1: Protecting Group Orthogonality in Z-Pra-OH SPPS

| Protecting Group | Function | 20% Piperidine (Base) | 95% TFA (Acid) | Cu(I) / Ascorbate |

| Fmoc | α -amine protection | Cleaved | Stable | Stable |

| t Bu / Boc / Trt | Side-chain protection | Stable | Cleaved | Stable |

| Z (Cbz) | N-terminal cap | Stable | Stable | Stable |

| Propargyl | Click chemistry handle | Stable | Stable | Reacts (CuAAC) |

Table 2: Optimized Coupling Parameters for Z-Pra-OH

| Reagent | Role | Equivalents | Concentration |

| Resin-bound Peptide | Substrate | 1.0 eq | N/A |

| Z-Pra-OH | Building Block | 3.0 - 4.0 eq | 0.2 M in DMF |

| DIC | Activator | 3.0 - 4.0 eq | 0.2 M in DMF |

| OxymaPure | Suppresses epimerization | 3.0 - 4.0 eq | 0.2 M in DMF |

Note: DIC/OxymaPure is preferred over HATU/DIPEA for unnatural amino acids to minimize the risk of guanidinium-based capping of the N-terminus and to strictly prevent epimerization.

Validated Experimental Protocols

The following protocols constitute a self-validating system. Quality control (QC) checkpoints are embedded to verify the success of each phase before proceeding.

Protocol 1: On-Resin Coupling of Z-Pra-OH

Objective: Covalently attach Z-Pra-OH to the deprotected N-terminus of the resin-bound peptide.

-

Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 × 1 min).

-

Activation: In a clean vial, dissolve 4.0 eq of Z-Pra-OH and 4.0 eq of OxymaPure in peptide-synthesis grade DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes at room temperature to pre-activate the amino acid.

-

Coupling: Add the activated Z-Pra-OH solution to the resin. Agitate gently at room temperature for 60–90 minutes.

-

Washing: Drain the reaction mixture and wash the resin with DMF (4 × 1 min) followed by Dichloromethane (DCM) (4 × 1 min).

-

Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.

-

Causality: A colorless/yellow bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

-

Protocol 2: Global Cleavage and Deprotection

Objective: Release the Z-capped, alkyne-bearing peptide from the solid support while removing side-chain protecting groups.

-

Resin Drying: Ensure the resin is thoroughly washed with DCM and dried under vacuum for 30 minutes.

-

Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% LC-MS grade H 2 O.

-

Causality: TFA cleaves the peptide from the resin and removes side-chain protecting groups, generating highly reactive carbocations. TIS acts as a bulky hydride donor to quench these carbocations, preventing the irreversible alkylation of electron-rich residues (e.g., Trp, Tyr). Water quenches t -butyl cations to form harmless t -butanol. The Z group remains unaffected[2].

-

-

Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2 to 2.5 hours.

-

Precipitation: Filter the cleavage solution into a centrifuge tube containing 10 volumes of ice-cold diethyl ether. The Z-peptide-alkyne will immediately precipitate.

-

Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh ice-cold ether, and dry the pellet under a gentle stream of nitrogen.

-

Self-Validation (LC-MS): Analyze the crude peptide via LC-MS to confirm the target mass (including the Z group and alkyne) and assess purity.

Fig 2. Step-by-step SPPS workflow for incorporating Z-Pra-OH.

Protocol 3: Downstream CuAAC "Click" Conjugation

Objective: Conjugate the purified Z-peptide-alkyne to an azide-functionalized payload (e.g., fluorophore, PEG).

-

Solubilization: Dissolve the Z-peptide-alkyne (1.0 eq) and the Azide-payload (1.2 eq) in a degassed mixture of t BuOH/H 2 O (1:1, v/v) or DMSO/H 2 O depending on peptide solubility.

-

Catalyst Preparation: Prepare a pre-mixed solution of CuSO 4 (0.1 eq) and THPTA ligand (0.5 eq) in water. Add this to the peptide mixture.

-

Reduction: Add Sodium Ascorbate (0.5 eq, freshly prepared in water) to the reaction vessel.

-

Causality: Sodium ascorbate reduces the inactive Cu(II) species to the catalytically active Cu(I) species in situ. The THPTA ligand stabilizes the Cu(I) oxidation state and prevents peptide degradation by reactive oxygen species.

-

-

Reaction: Stir the mixture at room temperature for 2–4 hours.

-

Self-Validation (Reaction Tracking): Monitor the reaction via HPLC or LC-MS. The successful formation of the 1,2,3-triazole linkage is confirmed by the disappearance of the starting peptide mass and the appearance of the combined mass (Peptide + Azide).

Sources

Application Note: Synthesis and Fluorescent Labeling of Peptides Using Z-Pra-OH via CuAAC Click Chemistry

Introduction & Mechanistic Rationale

The incorporation of bioorthogonal handles into synthetic peptides has revolutionized molecular imaging, target tracking, and therapeutic development. Among these handles, the terminal alkyne provided by propargylglycine (Pra) is a cornerstone for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click chemistry"[1]. While Fmoc-Pra-OH is frequently used for internal sequence incorporation, the use of Z-Pra-OH ( Nα -benzyloxycarbonyl-L-propargylglycine) offers a strategic advantage for N-terminal modifications.

Causality in Reagent Selection

-

Dual-Purpose Capping : The Z (Cbz) protecting group is highly stable to the standard trifluoroacetic acid (TFA) concentrations used during resin cleavage in Fmoc-Solid Phase Peptide Synthesis (SPPS). By coupling Z-Pra-OH at the N-terminus, the peptide is simultaneously capped—enhancing metabolic stability against aminopeptidases and increasing overall hydrophobicity—and equipped with a terminal alkyne for downstream conjugation.

-

Catalyst System Design : The CuAAC reaction requires Cu(I). Rather than using unstable Cu(I) salts, Cu(II) sulfate is reduced in situ by sodium ascorbate. To prevent the disproportionation of Cu(I) and protect it from oxidation by dissolved oxygen, Tris(benzyltriazolylmethyl)amine (TBTA) is employed as a stabilizing ligand[2]. This ensures a robust, self-validating catalytic cycle that drives the cycloaddition to completion.

Experimental Workflows & Visualizations

Figure 1: Workflow for the synthesis and fluorescent labeling of Z-Pra-OH capped peptides.

Figure 2: CuAAC click chemistry components for fluorescent peptide conjugation.

Quantitative Data Summary

| Parameter | Solid-Phase Z-Pra-OH Coupling | TFA Cleavage & Deprotection | CuAAC Fluorescent Labeling |

| Scale / Equivalents | Peptide (1 eq) : Z-Pra-OH (3 eq) | 5 mL cocktail / 0.1 mmol resin | Peptide (1 eq) : Azide (1.2 eq) |

| Key Reagents | DIC (3 eq), Oxyma (3 eq) | TFA / TIS / H 2 O (95:2.5:2.5) | CuSO 4 (0.5 eq), NaAsc (2.5 eq), TBTA (0.5 eq) |

| Solvent System | DMF | Neat (Liquid) | DMSO / H 2 O (1:1 v/v) |

| Time & Temperature | 2 hours at 25 °C | 2 hours at 25 °C | 2 - 4 hours at 25 °C |

| Expected Yield | > 95% (Conversion) | 85 - 90% (Crude Recovery) | 60 - 80% (Post-HPLC) |

| QC Validation | Kaiser Test (Colorless beads) | LC-MS (Target MW confirmed) | RP-HPLC (Dual absorbance) |

Step-by-Step Methodologies

Protocol A: Solid-Phase Coupling of Z-Pra-OH

Objective: To covalently attach Z-Pra-OH to the N-terminus of a resin-bound peptide while preventing racemization.

-

Deprotection : Following the synthesis of the core peptide sequence via standard Fmoc-SPPS (0.1 mmol scale), remove the final N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

-

Validation : Perform a Kaiser test to confirm the presence of free primary amines. The resin beads must turn dark blue.

-

Activation : In a glass vial, dissolve Z-Pra-OH (0.3 mmol, 3 eq) and Oxyma Pure (0.3 mmol, 3 eq) in 2 mL of anhydrous DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq). Causality: The DIC/Oxyma activation system is chosen over HBTU to minimize the risk of racemization of the unnatural amino acid.

-

Coupling : Add the activated mixture to the resin and agitate gently for 2 hours at room temperature.

-

Washing : Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).

-

Validation : Perform a second Kaiser test. Colorless beads indicate complete coupling.

Protocol B: Cleavage and Global Deprotection

Objective: To release the Z-Pra-peptide from the solid support and remove side-chain protecting groups without cleaving the N-terminal Z-group.

-

Cocktail Preparation : Prepare a cleavage cocktail consisting of TFA / Triisopropylsilane (TIS) / H 2 O (95:2.5:2.5 v/v/v). Causality: TIS acts as a carbocation scavenger to prevent the re-alkylation of reactive side chains (e.g., Trp, Tyr) during global deprotection.

-

Cleavage : Add 5 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

-

Precipitation : Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether to precipitate the crude peptide.

-

Isolation : Centrifuge at 4000 rpm for 5 min, decant the supernatant, and wash the peptide pellet twice with fresh cold ether.

-

Validation : Dissolve a small aliquot of the lyophilized crude pellet in water/acetonitrile and analyze via LC-MS. Confirm the presence of the target mass, verifying that the Z-group and alkyne survived the harsh acidic conditions.

Protocol C: CuAAC Fluorescent Labeling

Objective: To conjugate a fluorophore-azide (e.g., Cy5-Azide) to the purified Z-Pra-peptide.

-

Solubilization : Dissolve the Z-Pra-peptide (1 eq, e.g., 5 µmol) and Cy5-Azide (1.2 eq, 6 µmol) in 500 µL of DMSO. Causality: DMSO is required to maintain the solubility of the highly hydrophobic Z-capped peptide and the fluorophore.

-

Catalyst Preparation : In a separate vial, prepare the catalyst pre-mix to ensure complete reduction of Cu(II) before exposure to the peptide:

-

CuSO 4 ·5H 2 O (0.5 eq, 2.5 µmol) in 50 µL H 2 O.

-

TBTA (0.5 eq, 2.5 µmol) in 50 µL DMSO.

-

Sodium Ascorbate (2.5 eq, 12.5 µmol) in 50 µL H 2 O.

-

-

Activation : Mix the CuSO 4 and TBTA solutions first, then add the Sodium Ascorbate. The solution will transition from blue to colorless/light yellow, indicating the successful generation of the active Cu(I) species.

-

Conjugation : Add the activated catalyst mixture to the peptide/fluorophore solution. Stir the reaction in the dark at room temperature for 2 to 4 hours.

-

Validation : Monitor the reaction progress by analytical RP-HPLC. The successful formation of the triazole-linked product is confirmed by a single peak exhibiting dual absorbance at 214 nm (peptide backbone) and 646 nm (Cy5 fluorophore).

-

Purification : Purify the final conjugate via preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA, and lyophilize to obtain the final fluorescent probe.

References

-

Title : Unusual Amino Acids: Propargylglycine (Pra) Source : LifeTein Peptide Blog URL :[Link]

-

Title : Peptide Conjugation via CuAAC 'Click' Chemistry Source : Molecules (PMC / NIH) URL :[Link]

Sources

Topic: Best Coupling Reagents for Z-Pra-OH Amide Bond Formation

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The formation of an amide bond involving N-benzyloxycarbonyl-L-proline (Z-Pro-OH) is a critical step in peptide synthesis that presents unique challenges due to the steric hindrance of its N-α-alkylation and cyclic structure. The selection of an appropriate coupling reagent is paramount to ensure high yield, minimize side reactions, and preserve stereochemical integrity. This technical guide provides a comprehensive analysis of modern coupling reagents, detailing their mechanisms, comparative efficiencies, and field-proven protocols for both solid-phase and solution-phase synthesis involving Z-Pro-OH. We delve into the causality behind experimental choices, offering a framework for reagent selection and process optimization.

Introduction: The Challenge of Coupling Z-Pro-OH

N-benzyloxycarbonyl-L-proline (Z-Pro-OH) is a vital building block in synthetic peptide chemistry. The benzyloxycarbonyl (Z or Cbz) group offers orthogonal protection to the more commonly used Fmoc and Boc groups, finding utility in specialized synthetic strategies.[1] However, the coupling of Z-Pro-OH, like other N-alkylated amino acids, is often sluggish. The secondary amine nature of the proline ring sterically encumbers the carboxyl group, hindering its activation and subsequent reaction with a nucleophilic amine.

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt.[2] Coupling reagents are therefore essential to activate the carboxyl group, converting the hydroxyl into a good leaving group and facilitating nucleophilic attack by the amine.

This guide serves as a senior-level resource for navigating the complexities of Z-Pro-OH coupling, enabling researchers to make informed decisions based on mechanistic understanding and comparative performance data.

The Core Mechanism: Carboxyl Group Activation

All coupling reagents function via a two-step mechanism:

-

Activation: The coupling reagent reacts with the carboxylic acid (Z-Pro-OH) to form a highly reactive intermediate.

-

Aminolysis: The incoming amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to the desired amide bond and releases the leaving group.

The efficiency of this process—and the prevention of side reactions—is entirely dependent on the nature of the activated intermediate formed.

Caption: General mechanism of amide bond formation.

A Comparative Analysis of Modern Coupling Reagents

The choice of coupling reagent dictates the nature of the activated intermediate and, consequently, the reaction's outcome. For a sterically hindered residue like Z-Pro-OH, high-reactivity reagents are essential. We compare the most relevant classes below.

Carbodiimides: The Classical Approach

Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are cost-effective activating agents.[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]

-

Mechanism: The O-acylisourea can either react directly with the amine or undergo intramolecular rearrangement to form an unreactive N-acylurea, a common side reaction that reduces yield.[4] To mitigate this and reduce the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is almost always required.[4][5] The additive traps the O-acylisourea to form a more stable, yet still reactive, active ester.

-

Verdict for Z-Pro-OH: While economical, DIC/additive combinations are often too slow for challenging couplings involving sterically hindered amino acids, leading to incomplete reactions. They are generally not the first choice unless cost is the primary driver.

Onium Salts: The High-Performance Standard

Onium salts (aminium/uronium and phosphonium) represent the gold standard for efficient peptide coupling. They are pre-formed salts that react with the carboxylate in the presence of a base to generate active esters with excellent leaving groups.

Caption: Activation pathways for common onium salt reagents.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective reagent that generates a benzotriazolyl (OBt) active ester.[6] It is a robust choice for many standard couplings.

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is demonstrably superior to HBTU, especially for difficult or sterically hindered couplings.[7][8] Its structure incorporates a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the ring system creates a more electron-withdrawing leaving group, resulting in a more reactive OAt active ester. This "7-aza effect" accelerates the rate of aminolysis, making HATU a premier choice for coupling Z-Pro-OH.[7]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt, COMU incorporates an OxymaPure leaving group, which confers several advantages.[9] It exhibits reactivity comparable or superior to HATU, with significantly suppressed racemization.[10] Key benefits include:

-

Safety: COMU and its byproducts are not explosive, unlike some benzotriazole-based reagents.[9]

-

Solubility: The byproducts are water-soluble, simplifying purification, especially in solution-phase synthesis.[9][11]

-

Reduced Base Requirement: It can effectively promote coupling with only a single equivalent of tertiary base, which helps minimize base-catalyzed side reactions.[9][12]

-

Data Summary & Reagent Selection

For the specific challenge of coupling Z-Pro-OH, efficiency and the prevention of side reactions are the primary concerns.

| Reagent Class | Example(s) | Relative Reactivity | Racemization Risk | Key Advantages for Z-Pro-OH | Key Disadvantages |

| Carbodiimide | DIC / OxymaPure | Moderate | Low-Moderate | Low cost. | Often too slow, leading to incomplete coupling of hindered residues.[3] |

| Aminium Salt | HBTU | High | Low | Good general-purpose reagent. | Less effective than HATU for hindered couplings; risk of guanidinylation side reaction.[6] |

| Aminium Salt | HATU | Very High | Very Low | Excellent for hindered couplings due to highly reactive OAt ester. [7][8] | Higher cost than HBTU; potential for guanidinylation.[13] |

| Aminium Salt | COMU | Very High | Very Low | High reactivity, water-soluble byproducts, excellent safety profile, reduced base needs. [9][10][11] | Higher cost. |

Recommendation: For Z-Pro-OH coupling, HATU and COMU are the superior choices. Their high reactivity overcomes the steric hindrance, leading to faster, cleaner, and more complete reactions with minimal risk of epimerization.

Experimental Protocols

The following protocols provide a validated framework for the successful coupling of Z-Pro-OH. Stoichiometry is based on the loading of the resin (for SPPS) or the limiting reagent (for solution-phase).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of Z-Pro-OH using HATU

This protocol describes the manual coupling of Z-Pro-OH onto a resin-bound peptide with a free N-terminal amine (H₂N-Xaa-Resin).

Materials:

-

Peptide-resin (1.0 eq)

-

Z-Pro-OH (3.0 eq)

-

HATU (2.9 eq)

-

N,N-Diisopropylethylamine (DIEA) (6.0 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% Piperidine in DMF

Procedure:

-

Resin Swelling & Deprotection: Swell the peptide-resin in DMF for 30 minutes. To deprotect the N-terminal Fmoc group, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes.[14]

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-